molecular formula C20H34O6 B14730502 Bis[3-(oxolan-2-yl)propyl] hexanedioate CAS No. 5453-20-3

Bis[3-(oxolan-2-yl)propyl] hexanedioate

Cat. No.: B14730502
CAS No.: 5453-20-3
M. Wt: 370.5 g/mol
InChI Key: XTNYFARPUNLMRF-UHFFFAOYSA-N
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Description

Bis[3-(oxolan-2-yl)propyl] hexanedioate is a chemical compound with the molecular formula C20H34O6 and a molecular weight of 370.48 g/mol . It is known for its unique structure, which includes two oxolane (tetrahydrofuran) rings attached to a hexanedioate (adipate) backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[3-(oxolan-2-yl)propyl] hexanedioate typically involves the esterification of hexanedioic acid (adipic acid) with 3-(oxolan-2-yl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize the impact of chemical processes.

Chemical Reactions Analysis

Types of Reactions

Bis[3-(oxolan-2-yl)propyl] hexanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or thioesters .

Scientific Research Applications

Bis[3-(oxolan-2-yl)propyl] hexanedioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis[3-(oxolan-2-yl)propyl] hexanedioate involves its interaction with molecular targets and pathways within biological systems. The compound’s ester groups can undergo hydrolysis to release active intermediates that participate in various biochemical reactions. These intermediates can interact with enzymes, receptors, and other cellular components to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[3-(oxolan-2-yl)propyl] hexanedioate is unique due to the presence of oxolane rings, which impart specific chemical and physical properties. These rings enhance the compound’s stability and reactivity, making it suitable for specialized applications in various fields .

Properties

CAS No.

5453-20-3

Molecular Formula

C20H34O6

Molecular Weight

370.5 g/mol

IUPAC Name

bis[3-(oxolan-2-yl)propyl] hexanedioate

InChI

InChI=1S/C20H34O6/c21-19(25-15-5-9-17-7-3-13-23-17)11-1-2-12-20(22)26-16-6-10-18-8-4-14-24-18/h17-18H,1-16H2

InChI Key

XTNYFARPUNLMRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCCOC(=O)CCCCC(=O)OCCCC2CCCO2

Origin of Product

United States

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